

# Piperonyl Butoxide: A Technical Review of its Classification as a Possible Human Carcinogen

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the classification of **piperonyl butoxide** (PBO) as a possible human carcinogen. It synthesizes data from key toxicological studies, details experimental methodologies, and explores the proposed mechanisms of action. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment.

## **Regulatory Classification**

**Piperonyl butoxide** has been evaluated by major international and national health agencies, resulting in differing classifications regarding its carcinogenic potential in humans.

- U.S. Environmental Protection Agency (EPA): The EPA has classified PBO as a Group C "possible human carcinogen".[1][2][3][4][5] This classification is based on limited evidence of carcinogenicity in animal studies.[1][5][6]
- International Agency for Research on Cancer (IARC): The IARC has classified PBO as "not classifiable as to its carcinogenicity to humans" (Group 3).[1][2][7] This indicates that the evidence of carcinogenicity in humans is inadequate.

## **Carcinogenicity Studies in Animals**



The classification of PBO is primarily based on long-term carcinogenicity bioassays in rodents. These studies have shown mixed results, with some indicating an increase in tumors, particularly in the liver of mice, while others found no significant evidence of carcinogenicity.

## **Quantitative Data from Key Studies**

The following tables summarize the quantitative data from pivotal carcinogenicity studies on **piperonyl butoxide**.

Table 1: Carcinogenicity of Piperonyl Butoxide in Mice



| Strain | Sex    | Route<br>of<br>Adminis<br>tration | Dose                                      | Duratio<br>n | Organ             | Tumor<br>Type                       | Inciden<br>ce                                   |
|--------|--------|-----------------------------------|-------------------------------------------|--------------|-------------------|-------------------------------------|-------------------------------------------------|
| CD-1   | Male   | Diet                              | 100<br>mg/kg/da<br>y                      | 79 weeks     | Liver             | Eosinoph<br>ilic<br>Adenoma<br>s    | Increase<br>d                                   |
| CD-1   | Male   | Diet                              | 300<br>mg/kg/da<br>y                      | 79 weeks     | Liver             | Eosinoph<br>ilic<br>Adenoma<br>s    | Increase<br>d                                   |
| CD-1   | Female | Diet                              | 300<br>mg/kg/da<br>y                      | 79 weeks     | Liver             | Eosinoph<br>ilic<br>Adenoma<br>s    | Increase<br>d                                   |
| CD-1   | Male   | Diet                              | 0.6%<br>(6000<br>ppm)                     | 12<br>months | Liver             | Hepatoce<br>Ilular<br>Carcinom<br>a | 11.3%                                           |
| CD-1   | Male   | Diet                              | 1.2%<br>(12000<br>ppm)                    | 12<br>months | Liver             | Hepatoce<br>Ilular<br>Carcinom<br>a | 52.0%                                           |
| B6C3F1 | Male   | Diet                              | Time-<br>weighted<br>avg:<br>1,036<br>ppm | 112<br>weeks | Lacrimal<br>Gland | Adenoma<br>s                        | 0/49 (low<br>dose) vs<br>4/50<br>(high<br>dose) |

Table 2: Carcinogenicity of Piperonyl Butoxide in Rats



| Strain             | Sex              | Route<br>of<br>Adminis<br>tration | Dose                 | Duratio<br>n     | Organ               | Tumor<br>Type | Inciden<br>ce                    |
|--------------------|------------------|-----------------------------------|----------------------|------------------|---------------------|---------------|----------------------------------|
| Sprague-<br>Dawley | Male &<br>Female | Diet                              | 100<br>mg/kg/da<br>y | 104/105<br>weeks | Liver               | -             | No<br>increase<br>d<br>neoplasia |
| Sprague-<br>Dawley | Male &<br>Female | Diet                              | 500<br>mg/kg/da<br>y | 104/105<br>weeks | Liver               | -             | No<br>increase<br>d<br>neoplasia |
| Fischer<br>344     | Female           | Diet                              | 5,000<br>ppm         | 107<br>weeks     | Lymphor<br>eticular | Lympho<br>mas | 7/50                             |
| Fischer<br>344     | Female           | Diet                              | 10,000<br>ppm        | 107<br>weeks     | Lymphor<br>eticular | Lympho<br>mas | 15/50                            |

Note: The increased incidence of lymphomas in female Fischer 344 rats was noted to be potentially influenced by an abnormally low incidence in the control group.[5]

## **Experimental Protocols of Key Studies**

• Test Substance: Technical-grade piperonyl butoxide.

Animal Models:

o Rats: Fischer 344.

Mice: B6C3F1.

• Administration: The test chemical was administered in the feed.

Dosage:



- Rats: Groups of 50 rats of each sex were administered PBO at concentrations of 5,000 or 10,000 ppm for 107 weeks.[8][9] Matched controls consisted of 20 untreated rats of each sex.[8][9]
- Mice: Groups of 50 mice of each sex were initially administered PBO at 2,500 or 5,000 ppm. After 30 weeks, these doses were reduced to 500 and 2,000 ppm, respectively, for the remaining 82 weeks.[8] The time-weighted average doses were 1,036 and 2,804 ppm.
  [8] Matched controls consisted of 20 untreated mice of each sex.[8]
- Observations: Animals were observed for signs of toxicity, and body weights were recorded.
  At the end of the study, all surviving animals were euthanized and subjected to a complete necropsy. Histopathological examinations were performed on all major tissues and organs.
- Test Substance: Piperonyl butoxide.
- Animal Models:
  - Mice: CD-1.
  - Rats: Sprague-Dawley.
- Administration: PBO was administered in the diet.
- Dosage:
  - Mice: Target doses of 0, 30, 100, and 300 mg/kg/day for 79 weeks.[10]
  - Rats: Target doses of 0, 30, 100, and 500 mg/kg/day for 104/105 weeks.[5][10]
- Observations: At the termination of the studies, liver weights were recorded, and tissues were examined for evidence of neoplasia and other pathological changes.

## **Proposed Mechanisms of Carcinogenicity**

The available evidence suggests that **piperonyl butoxide** is not a genotoxic carcinogen. Instead, its carcinogenic effects are likely mediated through non-genotoxic mechanisms, including the induction of oxidative stress and disruption of key cellular signaling pathways.



### Oxidative Stress and Phenobarbital-like Effects

Studies have indicated that PBO can induce a state of oxidative stress in the liver.[6][11] This is characterized by an increase in reactive oxygen species (ROS), which can lead to cellular damage.[6][11] The mechanism of PBO-induced hepatocarcinogenesis shares similarities with that of phenobarbital, a well-known liver tumor promoter.[12][13][14][15][16]

Key events in this proposed pathway include:

- Induction of Cytochrome P450 (CYP) Enzymes: PBO is a known inhibitor of CYP enzymes in insects, which is the basis for its synergistic effect with insecticides.[17] In mammals, chronic exposure can lead to the induction of certain CYP isozymes.
- Inhibition of Gap Junctional Intercellular Communication (GJIC): Similar to phenobarbital, PBO has been shown to inhibit GJIC. This process is crucial for maintaining tissue homeostasis, and its disruption is a hallmark of tumor promotion.
- Increased Cell Proliferation: The induction of oxidative stress and subsequent cellular damage can trigger a compensatory increase in cell proliferation, creating an environment conducive to tumor development.[6]



Click to download full resolution via product page

Proposed Phenobarbital-like Mechanism of PBO

# Inhibition of the Sonic Hedgehog (Shh) Signaling Pathway

Recent research has identified **piperonyl butoxide** as an inhibitor of the Sonic hedgehog (Shh) signaling pathway.[2][3][7][18][19] The Shh pathway is critical during embryonic



development, particularly for the formation of the forebrain and face.[2][3][18][19] While the primary focus of this research has been on developmental toxicity, the disruption of fundamental signaling pathways like Shh could also have implications for carcinogenesis, as aberrant Shh signaling is implicated in various cancers.

The mechanism of PBO's inhibition of the Shh pathway appears to be similar to that of the known teratogen cyclopamine.[18][19]





Click to download full resolution via product page

### Inhibition of the Sonic Hedgehog Pathway by PBO

## Conclusion

The classification of **piperonyl butoxide** as a "possible human carcinogen" by the U.S. EPA is based on findings of liver tumors in animal studies, particularly in mice.[1][2][3][4][5] The IARC's classification of "not classifiable as to its carcinogenicity to humans" reflects the lack of sufficient evidence in human studies.[1][2][7] The proposed mechanisms of carcinogenicity are non-genotoxic and appear to involve the induction of oxidative stress through a phenobarbital-like pathway and the inhibition of the Sonic hedgehog signaling pathway. For professionals in research and drug development, it is crucial to consider these classifications and the underlying mechanistic data when evaluating the safety profile of new chemical entities that may share structural similarities or metabolic pathways with **piperonyl butoxide**. Further research is warranted to fully elucidate the relevance of these findings to human health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Mechanistic study on hepatocarcinogenesis of piperonyl butoxide in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examining the developmental toxicity of piperonyl butoxide as a Sonic hedgehog pathway inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. npic.orst.edu [npic.orst.edu]
- 5. npic.orst.edu [npic.orst.edu]
- 6. Possible involvement of oxidative stress in piperonyl butoxide induced hepatocarcinogenesis in rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of piperonyl butoxide developmental toxicity as a Sonic hedgehog pathway inhibitor targeting limb and palate morphogenesis PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Bioassay of piperonyl butoxide for possible carcinogenicity (CAS No. 51-03-6) PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. Oncogenicity studies of piperonyl butoxide in rats and mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular pathological analysis for determining the possible mechanism of piperonyl butoxide-induced hepatocarcinogenesis in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Barbiturates LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Anticonvulsants LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ijshr.com [ijshr.com]
- 15. Phenobarbital LiverTox NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. What is the mechanism of Piperonyl butoxide? [synapse.patsnap.com]
- 18. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 19. Developmental Toxicity Assessment of Piperonyl Butoxide Exposure Targeting Sonic Hedgehog Signaling and Forebrain and Face Morphogenesis in the Mouse: An in Vitro and in Vivo Study PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Piperonyl Butoxide: A Technical Review of its Classification as a Possible Human Carcinogen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678441#piperonyl-butoxide-s-classification-as-a-possible-human-carcinogen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com